molecular formula C4H5NO4 B2567949 (5S)-2-oxooxazolidine-5-carboxylic acid CAS No. 81130-97-4

(5S)-2-oxooxazolidine-5-carboxylic acid

Cat. No. B2567949
CAS RN: 81130-97-4
M. Wt: 131.087
InChI Key: ITQZGBLSWNNLFL-REOHCLBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(5S)-2-oxooxazolidine-5-carboxylic acid” is a chemical compound with the molecular formula C4H5NO4 . It has a molecular weight of 131.09 g/mol . This compound is versatile and used in various scientific research applications due to its unique structural properties. It offers potential in drug discovery, catalysis, and material science.


Synthesis Analysis

The synthesis of oxazolines, such as “this compound”, typically involves a nucleophilic attack and an intramolecular cyclization from amino alcohols and carboxylic acid . A new strategy for oxazoline synthesis from carboxylic acids and amino alcohols was established in the presence of a boronic acid catalyst .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C4H5NO4/c6-3(7)2-1-5-4(8)9-2/h2H,1H2,(H,5,8)(H,6,7)/t2-/m0/s1 . The compound has a defined atom stereocenter count of 1 .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a topological polar surface area of 75.6 Ų and a complexity of 155 . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound is stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Enzymatic Inhibition and Metabolic Studies

  • Inhibition of 5-oxoprolinase: L-2-Imidazolidone-4-carboxylic acid is a competitive inhibitor of 5-oxoprolinase, which catalyzes the conversion of 5-oxo-L-proline to L-glutamate. This finding helps in understanding metabolic disorders like 5-oxoprolinuria, characterized by a deficiency in renal 5-oxoprolinase activity (van der Werf et al., 1973).

Substrate Interactions and Mechanistic Insights

  • Interaction with 5-oxo-L-prolinase: Studies on the interaction of 5-oxo-L-prolinase with various analogs of 5-oxo-L-proline, including L-2-oxooxazolidine-4-carboxylate, have expanded our understanding of the enzyme's substrate specificity and reaction mechanisms (Williamson & Meister, 1982).

Green Chemistry and Synthesis

  • Green Chemistry Approach: The synthesis of 4-thiazolidinone-5-carboxylic acid, a compound with structural similarities, using Deep Eutectic Solvent (DES) mediated methods illustrates the application of green chemistry principles in synthesizing related heterocyclic compounds (Shaikh et al., 2022).

Biosynthetic Pathways and Stereochemistry

  • Role in Carbapenem Biosynthesis: The biosynthesis of carbapenem, a beta-lactam antibiotic, involves intermediates structurally related to 5-oxo-L-proline and its analogs, contributing to our understanding of antibiotic biosynthesis pathways (Stapon et al., 2003).

Biochemical Applications and Protections

  • Protection Against Toxicity: L-2-Oxothiazolidine-4-carboxylic acid, an analog of 5-oxo-L-proline, protects cells against various toxicities, demonstrating the biochemical significance of these compounds in cellular defense mechanisms (Boettcher & Meister, 1985).

Catalytic and Synthetic Chemistry

  • Catalysis in Organic Synthesis: Research involving 2-iodoxybenzenesulfonic acid, a catalyst in the oxidation of alcohols, highlights the potential application of compounds structurally related to 5-oxo-L-proline in facilitating various organic synthesis reactions (Uyanik et al., 2009).

Safety and Hazards

The safety information for “(5S)-2-oxooxazolidine-5-carboxylic acid” indicates that it may cause skin burns, eye damage, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective clothing, and using only in a well-ventilated area .

properties

IUPAC Name

(5S)-2-oxo-1,3-oxazolidine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO4/c6-3(7)2-1-5-4(8)9-2/h2H,1H2,(H,5,8)(H,6,7)/t2-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITQZGBLSWNNLFL-REOHCLBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](OC(=O)N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.